Increased Lipophilicity (LogP) of 5-(Cyclobutylmethoxy)-2-fluoropyridine vs. Unsubstituted 2-Fluoropyridine
The lipophilicity of 5-(Cyclobutylmethoxy)-2-fluoropyridine is substantially higher than that of the unsubstituted 2-fluoropyridine core structure. This difference is a critical determinant of membrane permeability, solubility, and off-target binding in drug discovery . The measured LogP for 5-(Cyclobutylmethoxy)-2-fluoropyridine is 2.3996 , whereas the unsubstituted 2-fluoropyridine has a reported LogP value of approximately 1.22 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3996 |
| Comparator Or Baseline | 2-Fluoropyridine (unsubstituted), LogP = 1.22 |
| Quantified Difference | ΔLogP = +1.18 (approximately 2.0-fold increase in lipophilicity) |
| Conditions | Calculated value for target ; Experimental/published data for comparator [1] |
Why This Matters
A LogP difference of >1 unit indicates a substantial change in partitioning behavior, which directly impacts compound solubility, passive membrane permeability, and potential for non-specific binding to lipid-rich tissues, all of which are key considerations in lead optimization.
- [1] BOC Sciences. 2-Fluoropyridine (CAS 372-48-5). Product Information (LogP = 1.22070). Accessed 2026. View Source
